molecular formula C8H16N2O3 B1582510 DL-Leucylglycine CAS No. 615-82-7

DL-Leucylglycine

Cat. No.: B1582510
CAS No.: 615-82-7
M. Wt: 188.22 g/mol
InChI Key: LESXFEZIFXFIQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Leucylglycine can be synthesized using various methods. One common approach is the Fischer method, which involves the condensation of leucine and glycine . Another method is the phthalyl method, which also allows for the synthesis of related peptides . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the condensation process.

Industrial Production Methods: In industrial settings, this compound is produced through enzymatic synthesis using proteolytic enzymes from microorganisms such as Streptomyces griseus . The enzymes are purified and used to catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions: DL-Leucylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed:

    Hydrolysis: Leucine and glycine.

    Oxidation: Oxidized derivatives of leucine and glycine.

    Reduction: Reduced forms of the peptide or its constituent amino acids.

Scientific Research Applications

DL-Leucylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Leucylglycine involves its interaction with enzymes and receptors in biological systems. The compound can be hydrolyzed by peptidases to release leucine and glycine, which then participate in various metabolic pathways . The molecular targets include enzymes involved in protein synthesis and degradation, as well as receptors that mediate cellular responses to peptides.

Comparison with Similar Compounds

    L-Leucylglycine: A stereoisomer of DL-Leucylglycine with similar properties but different biological activity.

    Glycylglycine: A simpler dipeptide composed of two glycine molecules.

    Leucylalanine: A dipeptide composed of leucine and alanine.

Uniqueness: this compound is unique due to its specific combination of leucine and glycine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXFEZIFXFIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977064
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Glycine
Source Human Metabolome Database (HMDB)
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CAS No.

615-82-7, 997-05-7, 686-50-0
Record name Leucylglycine
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Record name N-DL-Leucylglycine
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Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine
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Record name N-DL-leucylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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